Cas no 1503627-23-3 (2-(5-methyl-1,2-oxazol-3-yl)ethanimidamide)

2-(5-methyl-1,2-oxazol-3-yl)ethanimidamide 化学的及び物理的性質
名前と識別子
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- 2-(5-methyl-1,2-oxazol-3-yl)ethanimidamide
- EN300-1815839
- 1503627-23-3
-
- インチ: 1S/C6H9N3O/c1-4-2-5(9-10-4)3-6(7)8/h2H,3H2,1H3,(H3,7,8)
- InChIKey: XJRQGIIPGHAKHQ-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=CC(CC(=N)N)=N1
計算された属性
- せいみつぶんしりょう: 139.074561919g/mol
- どういたいしつりょう: 139.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 75.9Ų
2-(5-methyl-1,2-oxazol-3-yl)ethanimidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1815839-0.05g |
2-(5-methyl-1,2-oxazol-3-yl)ethanimidamide |
1503627-23-3 | 0.05g |
$1080.0 | 2023-09-19 | ||
Enamine | EN300-1815839-0.1g |
2-(5-methyl-1,2-oxazol-3-yl)ethanimidamide |
1503627-23-3 | 0.1g |
$1131.0 | 2023-09-19 | ||
Enamine | EN300-1815839-5.0g |
2-(5-methyl-1,2-oxazol-3-yl)ethanimidamide |
1503627-23-3 | 5g |
$3728.0 | 2023-06-01 | ||
Enamine | EN300-1815839-1g |
2-(5-methyl-1,2-oxazol-3-yl)ethanimidamide |
1503627-23-3 | 1g |
$1286.0 | 2023-09-19 | ||
Enamine | EN300-1815839-0.25g |
2-(5-methyl-1,2-oxazol-3-yl)ethanimidamide |
1503627-23-3 | 0.25g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1815839-1.0g |
2-(5-methyl-1,2-oxazol-3-yl)ethanimidamide |
1503627-23-3 | 1g |
$1286.0 | 2023-06-01 | ||
Enamine | EN300-1815839-2.5g |
2-(5-methyl-1,2-oxazol-3-yl)ethanimidamide |
1503627-23-3 | 2.5g |
$2520.0 | 2023-09-19 | ||
Enamine | EN300-1815839-5g |
2-(5-methyl-1,2-oxazol-3-yl)ethanimidamide |
1503627-23-3 | 5g |
$3728.0 | 2023-09-19 | ||
Enamine | EN300-1815839-0.5g |
2-(5-methyl-1,2-oxazol-3-yl)ethanimidamide |
1503627-23-3 | 0.5g |
$1234.0 | 2023-09-19 | ||
Enamine | EN300-1815839-10.0g |
2-(5-methyl-1,2-oxazol-3-yl)ethanimidamide |
1503627-23-3 | 10g |
$5528.0 | 2023-06-01 |
2-(5-methyl-1,2-oxazol-3-yl)ethanimidamide 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
2-(5-methyl-1,2-oxazol-3-yl)ethanimidamideに関する追加情報
Compound 1503627-23-3: 2-(5-Methyl-1,2-Oxazol-3-Yl)Ethanimidamide
The compound with CAS No. 1503627-23-3, commonly referred to as 2-(5-methyl-1,2-oxazol-3-yl)ethanimidamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an oxazole ring with an ethanimidamide functional group, making it a versatile molecule with potential applications in drug discovery and material science.
The oxazole ring system is a five-membered heterocycle containing one oxygen and one nitrogen atom. In this compound, the oxazole ring is substituted at the 5-position with a methyl group and at the 3-position with an ethanimidamide group. The ethanimidamide moiety introduces additional reactivity and bioavailability to the molecule, making it a promising candidate for various chemical transformations and biological assays.
Recent studies have highlighted the potential of ethanimidamide-containing compounds in modulating enzyme activity and receptor binding. For instance, researchers have demonstrated that the presence of the ethanimidamide group can enhance the affinity of the molecule for certain protein targets, thereby increasing its efficacy as a therapeutic agent. This has led to increased interest in exploring the pharmacokinetic properties of compound 1503627-23-3 in preclinical models.
In terms of synthesis, compound 1503627-23-3 can be prepared via a multi-step process involving nucleophilic substitution and condensation reactions. The key intermediates include an appropriately substituted oxazole derivative and an amide precursor, which are combined under specific reaction conditions to yield the final product. The synthesis pathway has been optimized to ensure high yields and purity, making it suitable for large-scale production.
The structural uniqueness of compound 1503627-23-3 also lends itself to applications in materials science. For example, the molecule's ability to form hydrogen bonds and its planar geometry make it a potential candidate for use in organic electronics or as a building block for supramolecular assemblies. Researchers are currently investigating its properties in these areas to explore its full potential.
In conclusion, CAS No. 1503627-23-3 (compound name: 2-(5-methyl-1,2-Oxazol-3-Yl)Ethanimidamide) represents a cutting-edge chemical entity with diverse applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic methodologies and biological evaluations, positions it as a valuable tool for future research and development efforts.
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